1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole
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Overview
Description
1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated nitrobenzene sulfonyl group attached to a methylated imidazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Imidazole Formation: The formation of the imidazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include hydrogen gas, metal catalysts, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Chloro-5-nitro-benzenesulfonyl)-pyrrolidine: Similar in structure but with a pyrrolidine ring instead of an imidazole ring.
2-Chloro-5-nitro-benzenesulfonyl chloride: Lacks the imidazole ring and is used primarily as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c1-7-12-4-5-13(7)19(17,18)10-6-8(14(15)16)2-3-9(10)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKHBCFYEBJJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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